molecular formula C6H8Br2ClNS B6276686 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride CAS No. 2763756-83-6

1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride

Cat. No. B6276686
CAS RN: 2763756-83-6
M. Wt: 321.5
InChI Key:
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Description

1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is an organic compound that has been widely studied for its potential medical applications. It is a crystalline solid with a melting point of 164-166°C. This compound is used in the synthesis of a variety of drugs, including those used to treat hypertension, depression, and epilepsy. It can also be used in the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride has been found to be useful in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is not fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the production of neurotransmitters, such as serotonin and dopamine. This in turn can lead to changes in the levels of these neurotransmitters in the brain, resulting in the desired therapeutic effects.
Biochemical and Physiological Effects
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties. It has also been found to inhibit the growth of certain types of cancer cells. Additionally, it has been found to have an effect on the levels of certain neurotransmitters, such as serotonin and dopamine, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is a stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and should be handled with care. Additionally, it can be difficult to obtain in large quantities, as it is not widely available.

Future Directions

1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride has a variety of potential applications and future directions. It could be used to develop new drugs for the treatment of hypertension, depression, and epilepsy. It could also be used to synthesize new pesticides, herbicides, and other agricultural chemicals. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential to inhibit the growth of certain types of cancer cells. Finally, further research could be done to explore the potential of this compound to be used in other medical applications, such as in the development of new drugs for the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is a multi-step process involving the reaction of 3,5-dibromo-4-methylthiophen-2-yl bromide with methylamine hydrochloride in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is precipitated as a white solid. The product can then be purified by recrystallization from a mixture of ethanol and water.

Scientific Research Applications

1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride has been studied extensively for its potential medical applications. It has been found to have anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties. It has also been used in the synthesis of a variety of drugs, including those used to treat hypertension, depression, and epilepsy. Additionally, it has been studied for its ability to inhibit the growth of certain types of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride involves the reaction of 3,5-dibromo-4-methylthiophen-2-ylamine with formaldehyde followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3,5-dibromo-4-methylthiophen-2-ylamine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dibromo-4-methylthiophen-2-ylamine is reacted with formaldehyde in the presence of a suitable catalyst to form 1-(3,5-dibromo-4-methylthiophen-2-yl)methanal.", "Step 2: The resulting aldehyde is reduced with sodium borohydride to form 1-(3,5-dibromo-4-methylthiophen-2-yl)methanol.", "Step 3: The methanol is quaternized with hydrochloric acid to form 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride." ] }

CAS RN

2763756-83-6

Product Name

1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride

Molecular Formula

C6H8Br2ClNS

Molecular Weight

321.5

Purity

95

Origin of Product

United States

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